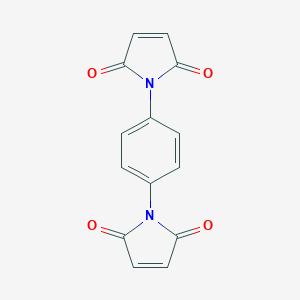

1,4-Phenylenebismaleimide

Description

The exact mass of the compound N,N'-1,4-Phenylenedimaleimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81257. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-1-2-10(4-3-9)16-13(19)7-8-14(16)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGZJQNZNONGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186446 | |

| Record name | N,N'-4-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3278-31-7 | |

| Record name | 1,4-Phenylenebismaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-4-Phenylenedimaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3278-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-4-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-p-phenylenedimaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-4-PHENYLENEDIMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEC7P1E6J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Phenylenebismaleimide

Introduction

1,4-Phenylenebismaleimide, also known as N,N'-(1,4-phenylene)dimaleimide, is a homobifunctional crosslinking reagent widely utilized in the development of high-performance thermosetting polymers, particularly bismaleimide (B1667444) (BMI) resins.[1][2] These resins are prized for their exceptional thermal stability, mechanical strength, and resistance to chemical degradation, making them critical components in aerospace composites, high-temperature adhesives, and advanced electronics.[3] The synthesis of this compound is typically a robust two-step process, which involves the formation of an intermediate amic acid followed by a cyclodehydration reaction. This guide provides a detailed examination of the synthesis pathway, reaction mechanism, experimental protocols, and key quantitative data associated with the production of phenylenebismaleimides.

Overall Synthesis Pathway

The preparation of this compound is generally accomplished in two primary stages.[4] The first step involves the reaction of a primary diamine, in this case, 1,4-phenylenediamine, with two equivalents of maleic anhydride (B1165640). This reaction forms the stable intermediate, N,N'-(1,4-phenylene)bismaleamic acid. The yields for this initial amidation step are typically almost quantitative.[4]

The second step is the crucial cyclodehydration (or imidization) of the bismaleamic acid intermediate to yield the final this compound product. This is an equilibrium-driven reaction where the removal of water is essential to drive the reaction to completion.[4] This is commonly achieved through chemical dehydrating agents or azeotropic distillation.

Reaction Mechanism

Step 1: Formation of N,N'-(1,4-phenylene)bismaleamic Acid

The initial reaction is a nucleophilic addition of the primary amine groups of 1,4-phenylenediamine to the carbonyl carbons of the maleic anhydride rings. The lone pair of electrons on the nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring and the formation of a carboxylate and an amide functional group. This process occurs for both amine groups on the phenylene ring, resulting in the bismaleamic acid intermediate. This reaction is typically fast and exothermic.

Step 2: Cyclodehydration of Bismaleamic Acid

The cyclodehydration of the N-substituted maleamic acid is the rate-determining and most complex step of the synthesis. This transformation can be achieved by simple heating or, more commonly, by using chemical dehydrating agents under milder conditions to prevent unwanted side reactions like polymerization.[4][5]

A standard and effective method involves using acetic anhydride with a catalyst, such as sodium acetate (B1210297) or a tertiary amine like triethylamine (B128534).[4][6] The mechanism proceeds in two stages:

-

Formation of a Mixed Anhydride: The carboxylic acid group of the maleamic acid reacts with the acetic anhydride to form a mixed anhydride intermediate.[5][7]

-

Intramolecular Cyclization: The amide nitrogen atom then acts as a nucleophile, attacking the carbonyl carbon derived from the original maleamic acid. This intramolecular cyclization displaces the acetate leaving group and forms the five-membered imide ring.

During this process, an isomeric N-substituted isomaleimide can also form as a kinetically favored byproduct.[5][7] This occurs if the cyclization proceeds via the amide oxygen atom instead of the nitrogen. However, the desired maleimide (B117702) is the thermodynamically more stable product, and reaction conditions can be optimized to favor its formation.[5] The use of trifluoroacetic anhydride has been shown to be a more effective dehydrating agent, as it lowers the activation barriers for the reaction.[5]

Experimental Protocols

The following section details a representative experimental procedure for the synthesis of a phenylenebismaleimide. The protocol is adapted from established methods for N,N'-m-phenylenedimaleimide, which follows the same chemical principles as the 1,4-isomer.[8]

Materials and Equipment

-

Reactants : m-Phenylenediamine (B132917), Maleic Anhydride

-

Solvent : Acetone (B3395972)

-

Dehydrating Agent : Acetic Anhydride

-

Catalysts : Triethylamine, Magnesium Acetate Tetrahydrate

-

Equipment : Glass reaction flask, mechanical stirrer, thermometer, condenser, heating mantle, vacuum filtration apparatus, vacuum oven.

Procedure

-

Amidation Step : A solution of 1 part m-phenylenediamine in 13 parts acetone is prepared in a reaction flask equipped with a stirrer, thermometer, and condenser.[8] Crushed maleic anhydride (1.92 parts) is added gradually to the solution over a period of 15 minutes.[8] The resulting mixture, which is heterogeneous, is stirred at 40°C for one hour to complete the formation of the bismaleamic acid intermediate.[8]

-

Cyclodehydration Step : To the reaction mixture, acetic anhydride (2.44 parts), triethylamine (0.32 part), and magnesium acetate tetrahydrate (0.04 part) are added simultaneously.[8] The temperature is then raised to 60°C and maintained for 4 hours.[8]

-

Isolation and Purification : After the reaction is complete, the mixture is cooled to room temperature. The product is precipitated by adding 20 parts of water.[8] The solid precipitate is then isolated by vacuum filtration.[8] The collected solid is washed thoroughly with water to remove any unreacted reagents and byproducts.[8]

-

Drying : The final product is dried in a vacuum oven at 60-70°C for 24 hours to remove residual water and solvent.[8]

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the choice of catalyst and reaction conditions. The table below summarizes quantitative data from various reported syntheses of N,N'-m-phenylenedimaleimide, which serves as a valuable proxy for the 1,4-isomer.

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | M.P. (°C) | Reference |

| Magnesium Acetate Tetrahydrate | Acetone | 60 | 4 | 74 | 203-204 | [8] |

| Lithium Acetate Dihydrate | Acetone | 60 | 4 | 84 | 208 | [8] |

| Manganous Acetate Tetrahydrate | Acetone | 60 | 4 | 80 | 203-204 | [8] |

| Lithium Chloride | Acetone | 60 | 4 | 84 | 199 | [8] |

| Magnesium Chloride Hexahydrate | Acetone | 50 | 2.5 | 85 | 168-172* | [9] |

Note: This entry is for N,N'-(4-Methyl-m-phenylene)dimaleimide, a structurally similar compound.

Conclusion

The synthesis of this compound is a well-established two-step process involving amidation followed by cyclodehydration. The critical step, imidization, is mechanistically nuanced, proceeding through a mixed anhydride intermediate where reaction conditions dictate the yield and purity by favoring the thermodynamically stable maleimide over the kinetic isomaleimide byproduct. The use of acetic anhydride in combination with various catalysts in a suitable solvent provides an efficient and scalable route to this important crosslinking agent. The detailed protocols and quantitative data presented provide a solid foundation for researchers and professionals in the fields of polymer chemistry and materials science to successfully synthesize and optimize the production of phenylenebismaleimides for advanced applications.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

Spectroscopic Analysis of 1,4-Phenylenebismaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-Phenylenebismaleimide (p-PBM), a crucial building block in the synthesis of high-performance polymers and a molecule of significant interest in materials science and drug development. This document summarizes its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data and outlines the detailed experimental protocols for acquiring these spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a comprehensive reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 4H | Aromatic protons (C₆H₄) |

| ~7.0 | Singlet | 4H | Maleimide vinyl protons (CH=CH) |

Note: Data is predicted based on the analysis of similar structures and known chemical shift ranges. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl carbons (C=O) |

| ~135 | Maleimide vinyl carbons (CH=CH) |

| ~132 | Aromatic carbons (ipso-C) |

| ~128 | Aromatic carbons (C-H) |

Note: Data is predicted based on the analysis of similar structures and known chemical shift ranges. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1710 | Strong | C=O stretch (imide) |

| ~1590 | Medium | C=C stretch (aromatic) |

| ~1400 | Medium | C-N stretch |

| ~830 | Strong | p-disubstituted benzene (B151609) C-H bend (out-of-plane) |

Note: Data is based on typical IR frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion |

| 268.05 | [M]⁺ (Molecular Ion) |

Note: The molecular weight of this compound (C₁₄H₈N₂O₄) is 268.22 g/mol . The exact mass may vary slightly based on isotopic distribution.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate comparison.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz (or equivalent)

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent)

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (Electron Ionization - EI):

-

Mass Spectrometer: Agilent 7890A GC with 5975C MS (or equivalent)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 50-500 m/z

-

Source Temperature: 230 °C

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Thermal Stability and Decomposition of 1,4-Phenylenebismaleimide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Phenylenebismaleimide (p-PBM) is a thermosetting monomer characterized by two maleimide (B117702) groups attached to a central phenyl ring. This structure imparts exceptional thermal stability, making it a valuable building block in the synthesis of high-performance polyimides. These polymers find extensive application in aerospace, electronics, and other industries where resistance to high temperatures is critical. Understanding the thermal behavior of the monomer is paramount for its processing and for predicting the performance of the resulting polymers. This technical guide provides an overview of the thermal stability and decomposition of this compound, based on available data for the compound and its close structural analogs.

Thermal Properties of Bismaleimides

Bismaleimides, as a class of compounds, are renowned for their high thermal stability. The rigid aromatic structures and the stable five-membered imide rings contribute to their ability to withstand elevated temperatures. The melting point of this compound is reported to be above 300 °C, indicating strong intermolecular forces and a stable crystal lattice.[1][2] For comparison, the meta-isomer, 1,3-Phenylenebismaleimide, exhibits a melting point in the range of 198-201 °C.[3]

Data Summary

Due to a lack of specific publicly available data for the uncured this compound monomer, the following table includes data for related bismaleimide (B1667444) monomers to provide a comparative context for their thermal properties.

| Compound | Melting Point (°C) | Decomposition Onset (TGA, °C) | Peak Decomposition (DTG, °C) | Char Yield (%) |

| This compound | >300[1][2] | Data not available | Data not available | Data not available |

| 1,3-Phenylenebismaleimide | 198-201[3] | Data not available | Data not available | Data not available |

| 4,4'-Bismaleimidodiphenylmethane | 156-158[4] | ~380-400 (polymer) | ~450-500 (polymer) | ~30-40 (polymer) |

| N-Phenylmaleimide | 88-90 | ~350-400 (polymer)[5] | ~420-440 (polymer)[5] | Data not available |

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and decomposition of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.

Typical TGA Protocol:

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is weighed into a ceramic or platinum crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal parameters.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, crystallization, and glass transitions.

Typical DSC Protocol:

-

Sample Preparation: A small amount of the this compound powder (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas like nitrogen.

-

Heating Program: The sample is typically heated at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point. A subsequent cooling and second heating cycle may be performed to study its behavior after melting and solidification.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (crystallization, curing).

Decomposition Pathway

-

Initial Degradation: The weakest bonds, often the C-N bonds linking the imide ring to the phenyl group, are susceptible to initial cleavage.

-

Imide Ring Scission: At higher temperatures, the imide ring itself can open, leading to the evolution of carbon monoxide (CO) and carbon dioxide (CO2).

-

Fragmentation of Phenyl Ring: The central phenyl ring is highly stable and will only decompose at very high temperatures.

-

Char Formation: A stable carbonaceous char is typically formed as the final product of pyrolysis in an inert atmosphere.

The specific decomposition products and their relative abundances can be identified using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion

This compound is a monomer with high intrinsic thermal stability, as evidenced by its high melting point. While specific quantitative data on its decomposition is limited in the public domain, the general behavior of bismaleimides and polyimides suggests a decomposition pathway that initiates at elevated temperatures and proceeds through the cleavage of imide rings and the aromatic backbone, ultimately forming a stable char. The experimental protocols outlined provide a framework for the detailed characterization of its thermal properties. Further research utilizing techniques such as TGA-MS or Py-GC-MS would be invaluable in elucidating the precise decomposition mechanism and identifying the evolved gaseous products, providing a more complete understanding for its application in high-performance materials.

References

- 1. N,N′-(1,4-亚苯基)二马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N'-1,4-PHENYLENEDIMALEIMIDE | 3278-31-7 [chemicalbook.com]

- 3. N,N′-(1,3-Phenylene)dimaleimide 97% | 3006-93-7 [sigmaaldrich.com]

- 4. 1,1'-(Methylenedi-p-phenylene)bismaleimide | C21H14N2O4 | CID 83648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijert.org [ijert.org]

An In-depth Technical Guide to the Solubility of 1,4-Phenylenebismaleimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Phenylenebismaleimide (1,4-PBM), a key building block in the synthesis of high-performance polymers and a crosslinking agent in various biomedical applications. Understanding the solubility of this compound is critical for its processing, formulation, and application in diverse fields.

Core Concepts in Solubility

The solubility of a crystalline organic compound like this compound is governed by the principle of "like dissolves like." This means that the compound will exhibit higher solubility in solvents with similar polarity and hydrogen bonding capabilities. The rigid, aromatic structure and the presence of polar imide groups in 1,4-PBM contribute to its generally low solubility in common, low-boiling point organic solvents. Achieving significant solubility often requires the use of polar aprotic solvents at elevated temperatures.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Category | Solvent | Qualitative Solubility | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Often used as a solvent for reactions involving bismaleimides. |

| N-Methyl-2-pyrrolidone (NMP) | Likely Soluble | Bismaleimide (B1667444) resins, in general, show solubility in NMP. It is a powerful solvent for a wide range of polymers.[1] | |

| Dimethylformamide (DMF) | Likely Soluble | Frequently used as a reaction solvent for the synthesis of bismaleimides, suggesting some degree of solubility.[2] | |

| Polar Protic | Methanol | Very Slightly Soluble | |

| Water | Negligible | The hydrophobic phenylene ring and the nature of the imide groups lead to very poor solubility in water.[3][4] | |

| Non-Polar/Weakly Polar | Acetone | Likely Sparingly Soluble | Mentioned as a solvent in the synthesis of related compounds, but the final product may have limited solubility. |

| Halogenated Solvents | Likely Poorly Soluble | Bismaleimide resins generally exhibit poor solubility in halogenated hydrocarbons. |

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control (or a thermostated water bath with a magnetic stirrer)

-

Centrifuge

-

Syringe filters (chemically resistant, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of scintillation vials or sealed glass tubes. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker or a thermostated water bath set to the desired temperature.

-

Agitate the mixtures for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

To further ensure the removal of undissolved solids, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of aliquot

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected solvents for specific handling and disposal information.

Visualization of the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagram.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 1,4-Phenylenebismaleimide in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Phenylenebismaleimide (1,4-PBM) is a thermosetting monomer characterized by two reactive maleimide (B117702) groups attached to a central phenylene ring. This structure imparts exceptional thermal stability, high mechanical strength, and excellent chemical resistance to the resulting polymers. These properties make 1,4-PBM and its derivatives highly valuable in the development of high-performance polymers for demanding applications in the aerospace, electronics, and automotive industries. This technical guide provides a comprehensive overview of the synthesis, polymerization, properties, and experimental protocols related to 1,4-PBM in polymer science.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the reaction of p-phenylenediamine (B122844) with maleic anhydride (B1165640) to form an intermediate bismaleamic acid, followed by cyclodehydration to yield the final bismaleimide.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Phenylenediamine

-

Maleic Anhydride

-

Acetone (B3395972) (solvent)

-

Acetic Anhydride (dehydrating agent)

-

Triethylamine (catalyst)

-

Magnesium Acetate (B1210297) Tetrahydrate (co-catalyst)

-

Deionized Water

Procedure:

-

Formation of Bismaleamic Acid: In a well-ventilated fume hood, dissolve p-phenylenediamine in acetone in a reaction flask equipped with a mechanical stirrer, thermometer, and a condenser. Gradually add crushed maleic anhydride to the solution over a period of 15 minutes while maintaining the temperature at approximately 40°C. Stir the resulting heterogeneous mixture for 1 hour.

-

Cyclodehydration: To the reaction mixture, add acetic anhydride, triethylamine, and a catalytic amount of magnesium acetate tetrahydrate. Heat the mixture to 60°C and maintain this temperature for 4 hours with continuous stirring.

-

Precipitation and Isolation: Cool the reaction mixture to room temperature. Add deionized water to precipitate the this compound product.

-

Purification: Isolate the precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C for 24 hours to obtain a yellow crystalline powder.

The Genesis of High-Performance Polymers: A Technical Guide to the Discovery and History of Phenylenebismaleimide Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemistry of phenylenebismaleimide (PBMI) compounds. It is intended for researchers, scientists, and drug development professionals who are interested in the origins and applications of these high-performance thermosetting polymers. This document details the evolution of their synthesis, presents key quantitative data, and outlines detailed experimental protocols.

A Historical Perspective: From Polyimides to Bismaleimides

The journey of phenylenebismaleimide compounds is intrinsically linked to the broader history of polyimides. The first polyimide was reported in 1908 by Bogart and Renshaw, who observed that 4-aminophthalic anhydride (B1165640), upon heating, released water to form a high molecular weight polymer.[1] However, it was not until the 1950s that polyimides of significant commercial importance emerged. Scientists at DuPont, in their quest for materials with exceptional thermal stability, developed a successful synthetic route to high molecular weight polyimide, leading to the commercial release of Kapton® film and Vespel® molded parts in the early 1960s.[1][2] These materials quickly found use in demanding aerospace and electronics applications.[2]

The development of bismaleimide (B1667444) (BMI) resins as a distinct class of thermosetting polyimides followed, offering the advantage of addition-cure chemistry, which avoids the release of volatiles during polymerization.[3] This characteristic is crucial for producing void-free, high-performance composites. While the initial discovery of PBMI is not attributed to a single breakthrough moment, significant advancements in their synthesis and characterization occurred during the mid-20th century, with a surge in development and patent applications in the 1970s.

The Synthesis of Phenylenebismaleimide Compounds: An Evolving Methodology

The most common and enduring method for synthesizing phenylenebismaleimide compounds is a two-step process. This process begins with the reaction of a diamine with maleic anhydride to form a bismaleamic acid intermediate. In the second step, this intermediate undergoes cyclodehydration to yield the final bismaleimide.

General Synthesis Pathway

The fundamental chemical reactions involved in the synthesis of N,N'-m-phenylenebismaleimide are illustrated in the following diagram:

Evolution of Experimental Protocols

Over the years, the synthesis of phenylenebismaleimide has been refined to improve yield, purity, and processability, and to reduce the use of toxic solvents. Early methods often employed solvents like dimethylformamide (DMF). However, concerns over toxicity and cost have led to the exploration of alternatives.

Quantitative Data on Phenylenebismaleimide Compounds

The properties of phenylenebismaleimide-based polymers can be tailored by altering the structure of the diamine backbone. The following tables summarize key quantitative data for some common phenylenebismaleimide derivatives and their resulting polymers.

| Compound | Molecular Formula | Melting Point (°C) |

| N,N'-m-Phenylenebismaleimide | C₁₄H₈N₂O₄ | 198-201 |

| N,N'-(4-Methyl-m-phenylene)dimaleimide | C₁₅H₁₀N₂O₄ | 168-172 |

Table 1: Physical Properties of Common Phenylenebismaleimide Monomers.

| Polymer System | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| Unmodified BMI Resin | 220-300 | >400 | 31-63 | 1.17-2.20 |

| Toughened BMI Resin (e.g., with DABA) | 260-300 | >400 | - | - |

| BMI-Siloxane Nanocomposite (0.3% AS-GO) | Increased with AS-GO content | - | Maximized toughness | - |

Table 2: Thermal and Mechanical Properties of Cured Bismaleimide Resins.[4][5][6][7]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of phenylenebismaleimide compounds, illustrating the evolution of the methodology.

Early Method Using Acetone (B3395972) and a Metal Salt Co-catalyst

This method illustrates a common approach from the mid-20th century.

Protocol for the Synthesis of N,N'-m-phenylenebismaleimide:

-

Apparatus Setup: A glass flask is equipped with a thermometer, a mechanical paddle stirrer, and a water-cooled condenser.

-

Reaction Initiation: Crushed maleic anhydride (1.92 parts) is added to a solution of 1 part m-phenylenediamine in 13 parts of acetone over a 15-minute period.

-

Intermediate Formation: The resulting heterogeneous reaction mixture is stirred at 40°C for 1 hour.

-

Cyclodehydration: Acetic anhydride (2.44 parts), triethylamine (B128534) (0.32 parts), and a metal salt co-catalyst such as magnesium acetate (B1210297) tetrahydrate (0.04 parts) are added all at once.

-

Heating: The temperature is raised to 60°C using a heating mantle and maintained for 4 hours.

-

Product Isolation: The reaction mixture is cooled, and 20 parts of water are added to precipitate the product.

-

Purification: The precipitated product is isolated by filtration using a vacuum filter funnel. The filter cake is washed with water.

-

Drying: The product is dried for 24 hours at 60-70°C in a vacuum oven.

This process typically yields N,N'-m-phenylenebismaleimide with a melting point of 203-204°C.[8]

A More Recent Method Employing a Phase Transfer Catalyst

This protocol, described in a later patent, aims to improve reaction speed and yield.

Protocol for the Synthesis of N,N'-m-phenylenedimaleimide:

-

Dissolution: m-Phenylenediamine is dissolved in ethyl acetate.

-

Addition of Maleic Anhydride: Maleic anhydride is added while maintaining the system temperature between 40°C and 50°C.

-

Reaction: The mixture is allowed to react for 0.5-3 hours after the addition is complete.

-

Catalyst and Dehydrating Agent Addition: A phase transfer catalyst is added, followed by acetic anhydride.

-

Second Reaction: The mixture is allowed to react for another 0.5-3 hours.

-

Solvent Recovery and Product Isolation: The solvent is recovered by evaporation, and the product is obtained by centrifugation, washing, and baking.

This method is reported to significantly improve the reaction speed and product yield.[9]

Conclusion

From their conceptual origins in the early 20th century to their development as a distinct class of high-performance polymers, phenylenebismaleimide compounds have become indispensable in applications demanding exceptional thermal and mechanical stability. The evolution of their synthesis reflects a continuous drive for improved efficiency, safety, and performance. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals working with these remarkable materials. The ongoing research into modifying and enhancing the properties of BMI resins ensures their continued relevance in cutting-edge technologies.

References

- 1. Polyimide - Wikipedia [en.wikipedia.org]

- 2. en.plabase.com [en.plabase.com]

- 3. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. anrvrar.in [anrvrar.in]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. Improved thermal and mechanical properties of bismaleimide nanocomposites via incorporation of a new allylated siloxane graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06621D [pubs.rsc.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 9. The Science of Bismaleimide: Benefits, Applications, and Potential [eureka.patsnap.com]

Theoretical Studies on the Electronic Structure of 1,4-Phenylenebismaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Phenylenebismaleimide is a molecule of significant interest in materials science and medicinal chemistry. Its rigid structure, characterized by two maleimide (B117702) rings connected by a phenylene linker, imparts unique thermal and mechanical properties to polymers derived from it. In the context of drug development, the maleimide moiety is a known reactive center, often utilized in bioconjugation to link molecules to proteins. Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential interactions with biological macromolecules. This technical guide provides an in-depth overview of the theoretical studies on the electronic properties of this compound, focusing on its frontier molecular orbitals and the computational methodologies used for their characterization.

Molecular Structure and Synthesis

This compound is a symmetric molecule with the chemical formula C₁₄H₈N₂O₄. The synthesis of N-aryl bismaleimides, such as this compound, is typically achieved through a condensation reaction between an aromatic diamine and maleic anhydride (B1165640).

A general synthetic approach involves the reaction of p-phenylenediamine (B122844) with two equivalents of maleic anhydride. This reaction proceeds in two steps: first, the formation of a bismaleamic acid intermediate, followed by a cyclodehydration step to yield the final bismaleimide (B1667444) product. Acetic anhydride is commonly used as the dehydrating agent in the presence of a catalyst.

Theoretical Electronic Structure

The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Data Presentation

| Property | Estimated Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Represents the ability to donate an electron; higher energy indicates a better electron donor. |

| LUMO Energy | -2.0 to -3.0 | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. The relatively large gap suggests good stability. |

| Ionization Potential (IP) | 6.5 to 7.5 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | 2.0 to 3.0 | The energy released when an electron is added to the molecule. |

Note: These values are estimations derived from computational studies on analogous compounds and should be considered as a representative range.

Experimental Protocols: Computational Methodology

The theoretical investigation of the electronic structure of this compound and related compounds is predominantly carried out using computational chemistry methods, particularly Density Functional Theory (DFT).

Computational Details

A representative and widely used computational protocol for studying bismaleimide derivatives involves the following steps:

-

Molecular Geometry Optimization:

-

The initial 3D structure of this compound is built using molecular modeling software.

-

The geometry is then optimized to find the lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

A suitable basis set, such as 6-311G(d,p), is employed to describe the atomic orbitals. This basis set provides a good balance between accuracy and computational cost.

-

-

Electronic Property Calculations:

-

Once the geometry is optimized, a single-point energy calculation is performed using the same DFT functional and basis set.

-

From this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are obtained.

-

The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

-

Other electronic properties such as ionization potential and electron affinity can also be calculated from the orbital energies based on Koopmans' theorem or more accurately through ΔSCF methods.

-

-

Software:

-

These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

-

Mandatory Visualizations

Workflow for Theoretical Electronic Structure Analysis

The following diagram illustrates the typical workflow for the computational study of a molecule's electronic structure.

Caption: A generalized workflow for the theoretical analysis of a molecule's electronic structure.

Conceptual Diagram of Frontier Molecular Orbitals

This diagram illustrates the concept of HOMO, LUMO, and the HOMO-LUMO gap and their relation to electronic transitions.

Caption: Frontier molecular orbitals (HOMO and LUMO) and the energy gap (ΔE).

Signaling Pathways

A thorough review of the scientific literature did not yield specific information regarding the direct involvement of this compound in any particular signaling pathways. Its primary known application in a biological context is as a homobifunctional cross-linking agent. In this role, the maleimide groups can react with thiol groups of cysteine residues in proteins, forming stable thioether bonds. This property allows this compound to link two protein subunits or to probe protein structure by introducing spatial constraints. The biological effects of such cross-linking would be highly dependent on the specific proteins targeted and their roles in cellular processes. Further research is required to elucidate any specific signaling cascades that may be modulated by this compound.

Conclusion

Theoretical studies, primarily employing Density Functional Theory, provide valuable insights into the electronic structure of this compound. The analysis of its frontier molecular orbitals, HOMO and LUMO, is essential for understanding its reactivity, particularly the electrophilic nature of the maleimide rings. While direct experimental data on its electronic properties are scarce, computational models offer a robust framework for their prediction. The estimated HOMO-LUMO gap suggests that this compound is a relatively stable molecule. Its utility as a cross-linking agent in biochemical studies is well-established, though its specific interactions with cellular signaling pathways remain an area for future investigation. The computational workflows and concepts presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this compound and related compounds.

Methodological & Application

Application Notes and Protocols for Th-iol-Maleimide Click Chemistry with 1,4-Phenylenebismaleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-maleimide "click" chemistry is a cornerstone of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions. The reaction involves the Michael addition of a thiol to a maleimide (B117702), forming a stable covalent thioether bond. 1,4-Phenylenebismaleimide, a homobifunctional crosslinking agent, possesses two maleimide groups, enabling the sequential and controlled conjugation of two thiol-containing molecules. This attribute makes it an invaluable tool for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), protein-protein conjugates for studying signaling pathways, and functionalized materials.

These application notes provide a comprehensive guide to utilizing this compound for the synthesis of advanced bioconjugates. Detailed protocols for sequential conjugation, characterization, and relevant quantitative data are presented to facilitate its application in research and drug development.

Reaction Mechanism and Advantages

The thiol-maleimide reaction proceeds via a nucleophilic attack of a thiolate anion on one of the double bonds of the maleimide ring. The reaction is highly specific for thiols at neutral to slightly basic pH (6.5-7.5), minimizing off-target reactions with other nucleophilic amino acid residues like lysine.

Advantages of this compound in Thiol-Maleimide Chemistry:

-

Sequential Conjugation: The two maleimide groups allow for a two-step conjugation process, enabling the creation of heterodimeric conjugates with high precision.

-

Stability: The resulting thioether bond is highly stable under physiological conditions.

-

Versatility: It can be used to conjugate a wide range of thiol-containing molecules, including proteins, peptides, nucleic acids, and small molecule drugs.

-

"Click" Chemistry Characteristics: The reaction is rapid, high-yielding, and produces minimal byproducts, simplifying purification.

Application: Sequential Two-Step Thiol Cross-Linking

A key application of this compound is the sequential conjugation of two different thiol-containing molecules. This is achieved by first reacting a stoichiometric amount of the first thiol-containing molecule with the bismaleimide (B1667444) linker to form an intermediate with a remaining active maleimide group. This intermediate is then purified and reacted with the second thiol-containing molecule. A sequential two-step thiol cross-linking can be performed by first reacting a slight molar excess of a thiol-terminated molecule (e.g., DNA or a protein) with 1,4-phenylenedimaleimide in solution[1]. The primary product is a monomer presenting an aryl-maleimide group that can then react with a thiol-terminated substrate[1].

Experimental Protocol: Sequential Conjugation of Two Proteins (Protein A and Protein B)

This protocol outlines the general steps for the sequential conjugation of two different proteins containing accessible thiol groups.

Materials:

-

This compound

-

Protein A (with at least one accessible thiol group)

-

Protein B (with at least one accessible thiol group)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification System: Size-exclusion chromatography (SEC) or other suitable chromatography system

Step 1: Preparation of Protein Solutions

-

Dissolve Protein A and Protein B in separate vials containing degassed reaction buffer to a final concentration of 1-10 mg/mL.

-

Optional: If the proteins have disulfide bonds that need to be reduced to expose thiol groups, add a 10-20 fold molar excess of TCEP to each protein solution. Incubate at room temperature for 30-60 minutes. Remove excess TCEP using a desalting column.

Step 2: Reaction of this compound with Protein A

-

Dissolve this compound in an organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Add a 1.5 to 2-fold molar excess of this compound solution to the Protein A solution. The slight excess ensures that most of the Protein A reacts to form the mono-adduct.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

Step 3: Purification of the Protein A-Maleimide Intermediate

-

Purify the reaction mixture using size-exclusion chromatography (SEC) to remove unreacted this compound and any cross-linked Protein A homodimers.

-

Collect the fractions corresponding to the molecular weight of the Protein A-maleimide conjugate.

Step 4: Reaction of the Purified Intermediate with Protein B

-

Pool the fractions containing the purified Protein A-maleimide intermediate.

-

Add a 1.5 to 2-fold molar excess of the thiol-containing Protein B to the purified intermediate solution.

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.

Step 5: Quenching and Final Purification

-

Quench any unreacted maleimide groups by adding a 10-fold molar excess of L-cysteine or β-mercaptoethanol and incubating for 30 minutes.

-

Purify the final Protein A - Protein B heterodimer conjugate using SEC to separate it from unreacted proteins and other byproducts.

-

Analyze the purified conjugate using SDS-PAGE and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters for thiol-maleimide conjugations. These should be optimized for each specific application.

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 7.5 | Maintains thiol reactivity while minimizing hydrolysis of the maleimide. |

| Temperature | 4°C - Room Temperature | Room temperature for faster kinetics; 4°C for overnight reactions or with sensitive proteins. |

| Molar Ratio (Maleimide:Thiol) | 1.5:1 to 20:1 | For sequential reactions, a slight excess of bismaleimide in the first step is used. For the second step, a slight excess of the second thiol is recommended. For labeling, a 10-20 fold excess of maleimide dye is often used.[2] |

| Reaction Time | 30 minutes - 2 hours | Can be extended overnight at 4°C for improved yields with some substrates. |

| Typical Yields | 50% - 90% | Highly dependent on the specific molecules being conjugated and purification efficiency. For a sequential reaction with an oligonucleotide and a surface, a preservation of ~90% of the surface-bound DNA was observed after a hydrolysis step.[1] |

Characterization of Conjugates

SDS-PAGE: A simple and effective method to visualize the formation of the higher molecular weight conjugate. Samples should be run under non-reducing conditions.

Mass Spectrometry (MS): Provides definitive confirmation of the conjugate's identity by measuring its molecular weight. For larger protein conjugates, techniques like MALDI-TOF or ESI-MS can be used. Analysis of cross-linked peptides after proteolytic digestion can identify the specific cysteine residues involved in the linkage. The fragmentation of peptides cross-linked with reagents similar to this compound can be complex, and specialized software is often used for data analysis[3][4][5].

HPLC/FPLC: Techniques like size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) are used for purification and to assess the purity of the final conjugate.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of sequential thiol-maleimide conjugation.

Experimental Workflow

Caption: Experimental workflow for sequential bioconjugation.

Application in Studying GPCR Signaling

Caption: Probing GPCR-protein interactions with cross-linking.

References

- 1. Sequential thiol-(aryl-maleimide) ‘click’ chemistry for stable surface conjugation of biomolecules to mesoporous silica - American Chemical Society [acs.digitellinc.com]

- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 4. Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Polyimides Using 1,4-Phenylenebismaleimide Monomer: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of polyimides derived from the 1,4-phenylenebismaleimide monomer. The focus is on the synthesis via Michael addition polymerization with diamines, leading to the formation of poly(aspartimide)s, which are noted for their potential in biomedical applications due to their biocompatibility and biodegradability.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of polyimides using this compound as a monomer, particularly through the Michael addition reaction with diamines, offers a versatile route to produce linear polymers with a range of properties. This method is advantageous as it proceeds under mild conditions without the need for a catalyst and does not produce volatile byproducts. The resulting poly(aspartimide)s are of particular interest in the biomedical field, serving as precursors to water-soluble and biocompatible poly(aspartic acid) derivatives for applications such as drug delivery.[2][3][4]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the synthesis and characterization of polyimides from this compound.

Materials and Equipment

-

Monomers: this compound (p-PBM), various aliphatic or aromatic diamines (e.g., 1,6-hexanediamine, 4,4'-oxydianiline).

-

Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or other suitable aprotic polar solvents.

-

Precipitation Solvent: Methanol (B129727), ethanol, or water.

-

Reaction Vessel: Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.

-

Characterization Equipment: Fourier-Transform Infrared (FTIR) Spectrometer, Nuclear Magnetic Resonance (NMR) Spectrometer, Gel Permeation Chromatography (GPC), Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC), and Universal Testing Machine for mechanical properties.

Synthesis of Poly(aspartimide) via Michael Addition

The following is a general procedure for the synthesis of poly(aspartimide)s by the Michael addition of a diamine to this compound.

-

Monomer Preparation: Ensure both this compound and the selected diamine are pure and dry.

-

Reaction Setup: In a clean, dry three-necked flask, dissolve this compound in an appropriate volume of anhydrous DMAc under a nitrogen atmosphere.

-

Addition of Diamine: While stirring the solution at room temperature, slowly add an equimolar amount of the diamine, either as a solid or dissolved in a small amount of DMAc.

-

Polymerization: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

Precipitation and Purification: Once the reaction is complete, precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent such as methanol with vigorous stirring.

-

Washing and Drying: Filter the precipitated polymer, wash it thoroughly with fresh non-solvent to remove any unreacted monomers and residual solvent, and dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Data Presentation

The properties of polyimides are highly dependent on the specific diamine used in the polymerization. The following tables summarize typical quantitative data for polyimides synthesized from bismaleimides and various diamines.

Table 1: Thermal Properties of Polyimides

| Polymer ID | Dianhydride/Bismaleimide | Diamine | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5%, °C) |

| PI-1 | BTDA | PDA | 340 | 520 |

| PI-2 | BTDA | ODA | 270 | 480 |

| PI-3 | PMDA | ODA | >400 | 564 |

| PI-4 | BPDA | PFMB | Not Reported | >500 |

Data sourced from studies on various aromatic polyimides and may not be specific to this compound.[1][5][6]

Table 2: Mechanical Properties of Polyimide Films

| Polymer ID | Dianhydride/Bismaleimide | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| PI-5 | BPADA | FDN | Not specified | Not specified | Not specified |

| PI-6 | HBPDA | FDN | Not specified | Not specified | Not specified |

| PI-7 | DPPD | MBDAM | Not specified | Not specified | Not specified |

| PI-8 | TAHQ | Aromatic Diamines | 42.0-83.8 | 2.5-4.7 | 2.1-5.4 |

Data sourced from studies on various aromatic polyimides and may not be specific to this compound.[7][8][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polyimides from this compound.

Conceptual Drug Delivery Application

Poly(aspartimide)s can be hydrolyzed to form poly(aspartic acid), which can be used to encapsulate or conjugate with therapeutic agents for targeted drug delivery. The following diagram illustrates a conceptual model for a poly(aspartimide)-based drug delivery system.

Conclusion

The synthesis of polyimides from this compound via Michael addition offers a straightforward and efficient method to produce well-defined polymers. The resulting poly(aspartimide)s are promising materials for biomedical applications, particularly in the field of drug delivery, owing to their biocompatibility and the ease of their conversion to functionalizable poly(aspartic acid) derivatives. Further research into the specific properties of polyimides derived from this compound and various diamines will be crucial for optimizing their performance in targeted applications.

References

- 1. fire.tc.faa.gov [fire.tc.faa.gov]

- 2. Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hangta.group [hangta.group]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Curing Kinetics of 1,4-Phenylenebismaleimide Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Phenylenebismaleimide (1,4-PBM) is a thermosetting resin known for its exceptional thermal stability and high-performance mechanical properties, making it a candidate for applications in aerospace, automotive, and electronics industries.[1] The curing process, an irreversible polymerization reaction, transforms the low-molecular-weight resin into a highly cross-linked, three-dimensional network. Understanding the curing kinetics of 1,4-PBM is paramount for optimizing processing parameters, ensuring material quality, and predicting the performance of the final product.

These application notes provide a comprehensive overview of the methodologies used to study the curing kinetics of 1,4-PBM resins. Detailed protocols for Differential Scanning Calorimetry (DSC), Rheometry, and Fourier-Transform Infrared Spectroscopy (FTIR) are presented, along with data presentation guidelines and visualizations to facilitate a deeper understanding of the curing process.

Data Presentation: Curing Kinetic Parameters

A thorough investigation of curing kinetics involves the determination of several key parameters. While specific quantitative data for neat this compound resin is not extensively available in the public domain, the following tables provide a structured format for presenting such data, populated with representative values for modified bismaleimide (B1667444) (BMI) systems to serve as a reference. Researchers are encouraged to populate these tables with their own experimental data.

Table 1: Non-Isothermal Curing Kinetic Data for Bismaleimide Resins (DSC)

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Enthalpy of Cure (J/g) | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |

| 5 | Data Point | Data Point | Data Point | Calculated Value | Calculated Value |

| 10 | Data Point | Data Point | Data Point | Calculated Value | Calculated Value |

| 15 | Data Point | Data Point | Data Point | Calculated Value | Calculated Value |

| 20 | Data Point | Data Point | Data Point | Calculated Value | Calculated Value |

Note: The activation energy and reaction order can be determined using methods such as Kissinger or Ozawa-Flynn-Wall from a series of non-isothermal DSC scans at different heating rates.[2][3][4][5]

Table 2: Isothermal Curing Kinetic Data for Bismaleimide Resins (DSC)

| Isothermal Temperature (°C) | Time to Peak (min) | Degree of Cure at Peak (%) | Rate Constant (k) (s⁻¹) |

| 170 | Data Point | Data Point | Calculated Value |

| 180 | Data Point | Data Point | Calculated Value |

| 190 | Data Point | Data Point | Calculated Value |

| 200 | Data Point | Data Point | Calculated Value |

Note: Isothermal DSC experiments provide data on the reaction rate at a constant temperature.[6][7][8][9]

Table 3: Rheological Properties during Curing of Bismaleimide Resins

| Isothermal Temperature (°C) | Initial Viscosity (Pa·s) | Gel Time (min) |

| 170 | Data Point | Data Point |

| 180 | Data Point | Data Point |

| 190 | Data Point | Data Point |

| 200 | Data Point | Data Point |

Note: Gel time is often identified as the crossover point of the storage modulus (G') and loss modulus (G'').[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Differential Scanning Calorimetry (DSC) for Curing Kinetics

DSC is a powerful thermal analysis technique used to measure the heat flow associated with the curing reaction.[11][12] It can be performed under both non-isothermal and isothermal conditions.

Objective: To determine the enthalpy of cure, glass transition temperature (Tg), and kinetic parameters (activation energy, reaction order) of 1,4-PBM resin.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

This compound resin

-

Nitrogen gas supply for purging

Procedure:

A. Non-Isothermal Analysis:

-

Accurately weigh 5-10 mg of the uncured 1,4-PBM resin into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a temperature below the onset of curing (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 5, 10, 15, and 20°C/min) to a temperature where the curing reaction is complete (e.g., 350°C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve to determine the onset temperature, peak exotherm temperature, and the total enthalpy of cure (ΔH_total) by integrating the area under the exothermic peak.

-

Repeat the experiment for each heating rate to obtain data for kinetic modeling.

B. Isothermal Analysis:

-

Prepare the sample as described in the non-isothermal procedure.

-

Rapidly heat the sample to the desired isothermal curing temperature (e.g., 170, 180, 190, 200°C).

-

Hold the sample at this temperature until the reaction is complete, as indicated by the heat flow returning to the baseline.

-

Record the heat flow as a function of time.

-

The degree of cure (α) at any time (t) can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time t and ΔH_total is the total enthalpy of cure determined from a non-isothermal scan.

C. Determination of Glass Transition Temperature (Tg):

-

After a curing experiment (either non-isothermal or isothermal), cool the sample to a temperature below the expected Tg.

-

Reheat the cured sample at a controlled rate (e.g., 10 or 20°C/min).

-

The glass transition will be observed as a step-like change in the heat flow curve. Determine the Tg from this transition.

Protocol 2: Rheometry for Monitoring Viscosity and Gelation

Rheological measurements provide information on the viscoelastic properties of the resin as it cures, including changes in viscosity and the determination of the gel point.[13][14]

Objective: To monitor the change in viscosity and determine the gel time of 1,4-PBM resin during isothermal curing.

Materials and Equipment:

-

Rotational rheometer with parallel plate geometry (disposable plates are recommended)

-

Temperature-controlled chamber

-

This compound resin

Procedure:

-

Set the rheometer to the desired isothermal curing temperature.

-

Place a small amount of the uncured 1,4-PBM resin onto the lower plate of the rheometer.

-

Lower the upper plate to the desired gap setting (e.g., 1 mm).

-

Remove any excess material.

-

Start the oscillatory measurement at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region (e.g., 0.1-1%).

-

Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

-

The gel time is typically identified as the point where G' and G'' curves intersect (tan δ = G''/G' = 1).[10]

-

The viscosity profile will show a sharp increase as the material approaches the gel point.

Protocol 3: Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Chemical Conversion

FTIR spectroscopy is used to monitor the chemical changes occurring during the curing process by tracking the disappearance of reactive functional groups.[15][16][17][18]

Objective: To monitor the conversion of maleimide (B117702) functional groups during the curing of 1,4-PBM resin.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer with a heated transmission or Attenuated Total Reflectance (ATR) accessory.

-

KBr plates (for transmission) or a diamond ATR crystal.

-

This compound resin.

Procedure:

-

Obtain an FTIR spectrum of the uncured 1,4-PBM resin at room temperature to identify the characteristic absorption bands of the maleimide group. Key peaks include the C=C stretching of the maleimide ring (around 830 cm⁻¹) and the C-H out-of-plane bending in the maleimide rings (around 696 cm⁻¹).[19]

-

Apply a thin film of the uncured resin onto a KBr plate or the ATR crystal.

-

Heat the sample to the desired isothermal curing temperature.

-

Acquire FTIR spectra at regular time intervals during the curing process.

-

Monitor the decrease in the intensity (or area) of the characteristic maleimide absorption bands.

-

The degree of conversion can be calculated by normalizing the peak intensity at time 't' to its initial intensity. An internal standard peak that does not change during the reaction can be used for more accurate quantification.

Visualizations

Logical Relationship of Curing Kinetics Analysis

Caption: Interrelationship of analytical techniques and derived parameters.

Experimental Workflow for DSC-based Curing Kinetics

Caption: Workflow for determining curing kinetics using DSC.

References

- 1. tainstruments.com [tainstruments.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermoset Cure Kinetics Part 4: Isothermal DSC - Polymer Innovation Blog [polymerinnovationblog.com]

- 9. imapsjmep.org [imapsjmep.org]

- 10. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tainstruments.com [tainstruments.com]

- 12. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]

- 13. Rheology of Thermosets Part 4: Isothermal Curing - Polymer Innovation Blog [polymerinnovationblog.com]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. In Situ FT-IR Analysis of a Composite Curing Reaction Using a Mid-Infrared Transmitting Optical Fiber [opg.optica.org]

- 17. jasco-global.com [jasco-global.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for Surface Modification of Materials using 1,4-Phenylenebismaleimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,4-phenylenebismaleimide for the surface modification of various materials. This bifunctional linker is particularly valuable for applications in drug development, bioconjugation, and the creation of advanced functional materials due to its ability to form stable covalent bonds with thiol-containing molecules.

Introduction to this compound

This compound is a homobifunctional crosslinking reagent. It consists of a central phenyl ring with a maleimide (B117702) group at positions 1 and 4. The maleimide groups are highly reactive towards sulfhydryl (thiol) groups, undergoing a Michael addition reaction to form a stable thioether bond. This specificity makes it an ideal candidate for conjugating proteins, peptides, and other thiol-containing ligands to material surfaces.

Key Features:

-

Specificity: Reacts selectively with thiol groups at neutral to slightly alkaline pH (6.5-7.5).

-

Stability: Forms a stable, covalent thioether linkage.

-

Rigidity: The rigid phenyl spacer provides defined spacing between conjugated molecules.

-

Versatility: Can be used to modify a wide range of materials, including nanoparticles, polymers, and hydrogels.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several areas of drug development and research:

-

Targeted Drug Delivery: Functionalization of drug carriers such as liposomes, nanoparticles, or polymers with targeting ligands (e.g., antibodies, peptides) to enhance delivery to specific cells or tissues.[1][2][3][4]

-

Bioconjugation: Covalent attachment of proteins, enzymes, or peptides to solid supports for applications in diagnostics, and biocatalysis.[5][6]

-

Hydrogel Formation: Crosslinking of thiol-functionalized polymers to form hydrogels for controlled drug release and tissue engineering.[7][8][9][10]

-